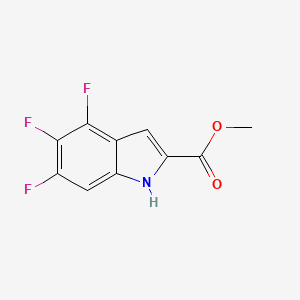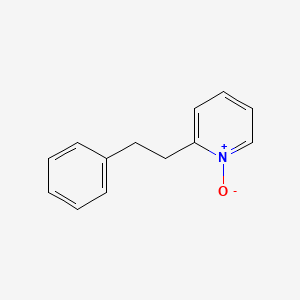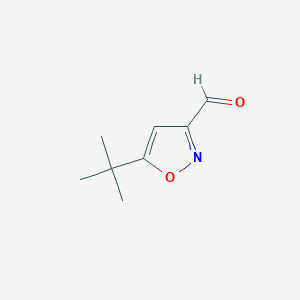
5-(Tert-butyl)isoxazole-3-carbaldehyde
Descripción general
Descripción
“5-(Tert-butyl)isoxazole-3-carbaldehyde” is a derivative of isoxazole, a class of heterocyclic compounds . Isoxazoles are five-membered N,O-containing heterocycles . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
Isoxazoles can be synthesized through two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Chemical Reactions Analysis
Isoxazoles possess a labile N–O bond in the isoxazole ring capable of cleavage. This allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Aplicaciones Científicas De Investigación
Synthesis of Fluoroalkyl-substituted Isoxazoles
Research by Chalyk et al. (2019) highlights the synthesis of 5-fluoroalkyl-substituted isoxazoles using functionalized halogenoximes. This process involves one-pot metal-free cycloaddition and late-stage deoxofluorination, demonstrating the utility of isoxazole-5-carbaldehydes for preparing fluorinated analogues of compounds like ABT-418 and ESI-09, which have implications in pharmaceuticals and agrochemicals (Chalyk et al., 2019).
Antimicrobial Activity of Isoxazole Derivatives
El-Emam et al. (2012) explored the reaction of adamantane-1-carbohydrazide with heterocyclic aldehydes, including 5-(tert-butyl)isoxazole-3-carbaldehyde derivatives, to produce compounds with notable antimicrobial activity. This indicates the potential of these derivatives in developing new antimicrobial agents (El-Emam et al., 2012).
Organic Optoelectronic Applications
Hu et al. (2013) reported the synthesis and study of photophysical properties of pyrenes functionalized with arylethynyl groups derived from tert-butyl-1,3-dimethylpyrene 5-carbaldehyde. Their findings suggest these compounds are promising candidates for organic optoelectronic applications, such as organic light-emitting devices (OLEDs), highlighting the versatility of this compound in material science (Hu et al., 2013).
Cascade Formation of Isoxazoles
A novel approach to 3-substituted isoxazoles-4-carbaldehydes from condensation reactions involving nitroalkanes and 3-oxetanone was reported by Burkhard et al. (2011). This method provides a new pathway for synthesizing isoxazoles, potentially opening avenues for the creation of novel compounds with varied applications in pharmaceuticals and agrochemicals (Burkhard et al., 2011).
Domino Synthesis of Isoxazolines and Isoxazoles
Sau et al. (2017) developed a method for synthesizing isoxazolines and isoxazoles from terminal aryl alkenes and alkynes using tert-butyl nitrite. This sequential construction of multiple bonds demonstrates the chemical versatility of this compound derivatives in synthesizing complex heterocycles, potentially useful in various chemical industries (Sau et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, isoxazole-3-carbaldehyde, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Mecanismo De Acción
Target of Action
The primary target of 5-(Tert-butyl)isoxazole-3-carbaldehyde is the Fms-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, over-expression of which plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
This compound interacts with FLT3 by inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its therapeutic effects .
Biochemical Pathways
The inhibition of FLT3 affects several downstream signaling pathways, including the MAPK/ERK pathway . This pathway is involved in various cellular processes, including proliferation, differentiation, and survival. By inhibiting FLT3, this compound disrupts these processes, leading to the suppression of leukemia cell growth .
Result of Action
The inhibition of FLT3 by this compound results in the suppression of leukemia cell growth . This is achieved by disrupting the cellular processes of proliferation, differentiation, and survival, which are regulated by the MAPK/ERK pathway.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-(Tert-butyl)isoxazole-3-carbaldehyde are not fully explored yet. Isoxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, certain isoxazole derivatives have been designed and synthesized as FLT3 inhibitors, which play a critical role in the development and progress of acute myeloid leukemia .
Cellular Effects
Isoxazole derivatives have been reported to exhibit a range of cellular effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
5-tert-butyl-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALYCNUPYDXZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
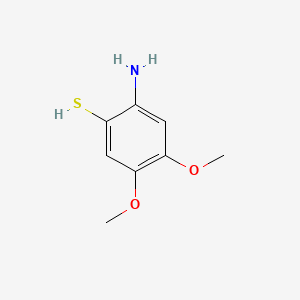


![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2775600.png)
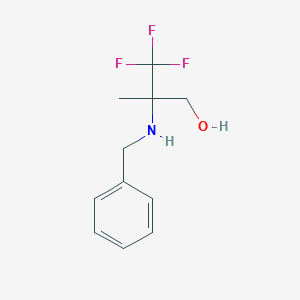
![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2775604.png)

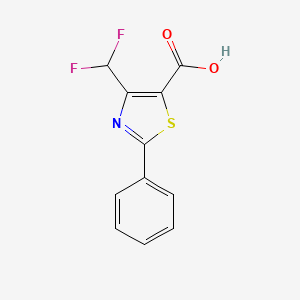
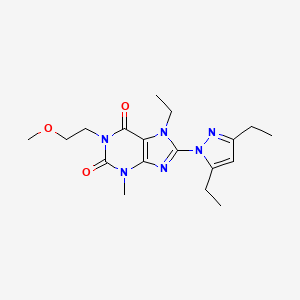
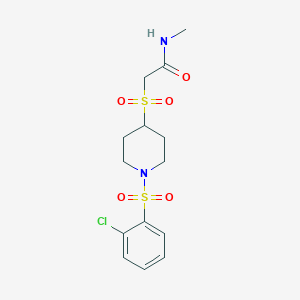
![(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2775615.png)

